Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate
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Overview
Description
Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate is a heterocyclic compound that features a pyrrole ring substituted with amino, bromo, cyano, and carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate typically involves the condensation of a carboxylic acid moiety with a substituted amine under reflux conditions, followed by acid-mediated cyclization . The reaction conditions often include the use of solvents like methanol and catalysts such as methanesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that include Friedel-Crafts acylation, nitration, and reduction reactions . These methods are designed to optimize yield and purity while minimizing production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromo group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. The specific pathways involved depend on the biological context and the nature of the target molecules .
Comparison with Similar Compounds
Indole Derivatives: These compounds share a similar heterocyclic structure and are known for their biological activity.
Pyrazole Derivatives: These compounds also feature a five-membered ring with nitrogen atoms and exhibit similar reactivity.
Uniqueness: Methyl 3-amino-5-bromo-4-cyano-1-methyl-pyrrole-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C8H8BrN3O2 |
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Molecular Weight |
258.07 g/mol |
IUPAC Name |
methyl 3-amino-5-bromo-4-cyano-1-methylpyrrole-2-carboxylate |
InChI |
InChI=1S/C8H8BrN3O2/c1-12-6(8(13)14-2)5(11)4(3-10)7(12)9/h11H2,1-2H3 |
InChI Key |
FDVBOAUTUAOYFI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=C1Br)C#N)N)C(=O)OC |
Origin of Product |
United States |
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